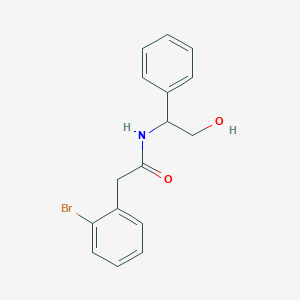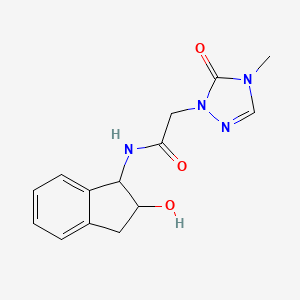
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide acts as a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells. By blocking the activation of this receptor, N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide inhibits the release of pro-inflammatory cytokines and chemokines, which reduces inflammation.
Biochemical and Physiological Effects:
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide has been shown to have anti-inflammatory effects in various animal models of disease. It has been shown to reduce airway inflammation and hyperresponsiveness in a mouse model of asthma, as well as reduce inflammation in a mouse model of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide in lab experiments is its selectivity for the histamine H4 receptor, which allows for more precise targeting of immune cells involved in inflammation. However, one limitation is that it may not be effective in all types of inflammation, as the histamine H4 receptor is not expressed on all immune cells.
Direcciones Futuras
There are several future directions for research on N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide. One potential application is in the treatment of chronic obstructive pulmonary disease (COPD), as it has been shown to reduce airway inflammation in a mouse model of asthma. Additionally, further studies could investigate the potential of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide in combination with other anti-inflammatory drugs for the treatment of various inflammatory diseases. Finally, research could focus on developing more potent and selective H4 receptor antagonists for therapeutic use.
Métodos De Síntesis
The synthesis of N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide involves the reaction of 1,2-dibromoethane with 1H-indazole-3-carboxylic acid to form 1-(1H-indazol-3-yl)ethanone. This intermediate is then reacted with 4,4-dimethylpentan-2-one and hydroxylamine hydrochloride to yield N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, as well as the recruitment of immune cells to sites of inflammation.
Propiedades
IUPAC Name |
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15(2,3)8-10(9-19)16-14(20)13-11-6-4-5-7-12(11)17-18-13/h4-7,10,19H,8-9H2,1-3H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKIQZMFFZAICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CO)NC(=O)C1=NNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-4,4-dimethylpentan-2-yl)-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrrol-2-yl)methanone](/img/structure/B6637628.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(6-methylpyridin-3-yl)ethanone](/img/structure/B6637642.png)
![N-[(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-2-hydroxypropanamide](/img/structure/B6637643.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(furan-2-yl)methanone](/img/structure/B6637649.png)
![1-(Furan-2-yl)-2-[1-[[5-(hydroxymethyl)furan-2-yl]methyl]azepan-2-yl]ethanol](/img/structure/B6637650.png)
![5-(2,5-Difluorophenyl)-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-3-ol](/img/structure/B6637657.png)
![N-(2-hydroxy-1-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6637673.png)


![2-(1-hydroxycyclohexyl)-1-[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6637698.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)
![[1-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637704.png)
![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)